[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
Description
This compound is a carbamate derivative featuring a 1,2-oxazole core substituted with a 3,4-dichlorophenyl group at the 5-position and a methylphenylcarbamate moiety at the 3-position. Its molecular formula is C₁₈H₁₃Cl₂N₂O₃, with a molecular weight of 382.22 g/mol.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-2-5-13(6-3-11)21-18(23)24-10-14-9-17(25-22-14)12-4-7-15(19)16(20)8-12/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRMGVSGGSPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with an indole nucleus like bionet1_003233, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in the target’s function. This interaction often results in the inhibition or activation of the target, leading to a cascade of biochemical reactions within the cell.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways. These pathways often involve the regulation of various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring and a carbamate group, which contributes to its biological activity. Its molecular formula is with a molecular weight of 373.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl2N2O3 |
| Molecular Weight | 373.22 g/mol |
| CAS Number | 1481097 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may affect enzyme activity and receptor binding, leading to alterations in cellular signaling pathways. The oxazole moiety is known to enhance the lipophilicity and bioavailability of the compound, facilitating its penetration into biological membranes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous cells.
- Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways critical for cell survival and growth.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties: Some investigations have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects: The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds and suggested that modifications in the oxazole ring could enhance potency against breast cancer cell lines. The findings indicated that compounds similar to this compound showed significant inhibition of cell proliferation at micromolar concentrations .
Study 2: Antimicrobial Activity
Research conducted on various derivatives demonstrated that certain analogs exhibited strong antimicrobial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .
Study 3: Anti-inflammatory Response
In vitro studies indicated that the compound could downregulate TNF-alpha production in macrophages, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Methyl N-(3,4-Dichlorophenyl)carbamate (Swep; CAS 1918-18-9)
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3,4-Dichlorophenyl)urea (CAS 55808-73-6)
- Structure : Urea derivative with a tert-butyl-substituted isoxazole.
- Molecular Formula : C₁₄H₁₅Cl₂N₃O₂.
- Applications : Urea herbicides typically inhibit photosynthesis.
- Key Differences: The urea group (-NHCONH-) vs. carbamate (-OCONH-) alters hydrogen-bonding interactions.
4-(3,4-Dichlorophenyl)-N-(4-Methylphenyl)piperazine-1-carboxamide (CAS 891017-97-3)
- Structure : Carboxamide with a piperazine ring.
- Molecular Formula : C₁₈H₁₇Cl₂N₃O.
- Applications : Likely pharmaceutical due to carboxamide’s prevalence in drug design.
- Key Differences :
Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol (CAS 402940-12-9)
- Structure: Benzimidazole-ethanol hybrid.
- Molecular Formula : C₂₃H₂₁Cl₂N₃O.
- Applications : Benzimidazoles are common in antifungal agents.
- Key Differences: The ethanol moiety enhances solubility, contrasting with the carbamate’s hydrophobicity. Benzimidazole’s planar structure may facilitate DNA intercalation, diverging from carbamate’s enzyme-inhibition mechanisms .
Structural and Functional Analysis
Structural Features Influencing Bioactivity
Physicochemical and Pharmacological Comparisons
- Lipophilicity : The oxazole and tert-butyl groups in the urea derivative increase logP values, suggesting better membrane penetration than the target compound or swep.
- Enzyme Inhibition : Carbamates (target compound, swep) inhibit acetylcholinesterase or cellulose biosynthesis, while ureas disrupt photosynthesis .
- Toxicity : The 3,4-dichlorophenyl group is associated with moderate environmental persistence; however, the oxazole ring may reduce mammalian toxicity compared to simpler carbamates .
Q & A
Basic Question: What are the optimal synthetic conditions for preparing [5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate?
Answer:
The synthesis involves reacting a pyridine or pyrimidine intermediate (e.g., intermediate 1 or 2) with a chloroformate derivative in chloroform, using triethylamine as a base. Reaction monitoring via ESI-MS indicates product formation within 3 hours, but maximal yields (~33%) are achieved after 18 hours of stirring. Purification via silica gel column chromatography is critical to isolate the carbamate derivative. Key spectroscopic markers include a shift in the -NMR signal of the -CH-NH- group from 2.70 ppm (intermediate) to 3.18–2.97 ppm (carbamate product) .
Basic Question: How can the structure of this carbamate derivative be confirmed post-synthesis?
Answer:
Structural confirmation requires a combination of:
- -NMR : Detection of characteristic shifts for the carbamate -CH-NH-C=O group (3.18–2.97 ppm) and aromatic protons from dichlorophenyl/methylphenyl substituents.
- ESI-MS : Verification of the molecular ion peak matching the expected molecular weight.
- Chromatographic purity : Confirmation via TLC or HPLC (>95% purity) .
Advanced Question: How do substituents on the phenyl rings influence the compound’s biological activity and physicochemical properties?
Answer:
- 3,4-Dichlorophenyl group : Enhances lipophilicity (LogP ~5.8), potentially improving membrane permeability but reducing aqueous solubility.
- 4-Methylphenyl carbamate : The methyl group may stabilize hydrophobic interactions with enzyme active sites (e.g., cholinesterases), as seen in structurally related carbamates .
- Comparative SAR : Analogous compounds with methoxy/methyl groups show that electron-withdrawing substituents (e.g., Cl) increase electrophilicity, affecting reactivity and target binding .
Advanced Question: How can researchers resolve contradictory bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y), enzyme sources, or incubation times.
- Compound purity : Verify via HPLC (e.g., >95% purity) to exclude impurities affecting results.
- Experimental controls : Use standardized positive controls (e.g., donepezil for cholinesterase inhibition assays) to normalize data .
Advanced Question: What methodologies are recommended for determining lipophilicity and its impact on drug-likeness?
Answer:
- HPLC-derived Log k : Measure capacity factor (k) using a C18 column and isocratic elution (e.g., methanol/water). Convert to Log k for lipophilicity estimation.
- Computational LogP : Tools like Molinspiration or PubChem predict partitioning behavior.
- Bioavailability correlation : High LogP (>5) may reduce aqueous solubility but enhance blood-brain barrier penetration, as observed in carbamate-based cholinesterase inhibitors .
Advanced Question: How can computational modeling guide the design of derivatives with improved properties?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities to targets (e.g., acetylcholinesterase). Focus on substituents that enhance hydrogen bonding (e.g., -NH groups) or π-π stacking (aromatic rings).
- ADMET prediction : Tools like FAF-Drugs2 assess toxicity, solubility, and metabolic stability. For example, reducing LogP to <5 may improve solubility while retaining activity .
Advanced Question: What strategies evaluate the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Carbamates are prone to hydrolysis in acidic/alkaline conditions, forming urea derivatives .
- Thermal stability : Use DSC/TGA to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent degradation .
Table 1: Key Physicochemical and Synthetic Parameters
| Parameter | Value/Method | Reference |
|---|---|---|
| Synthetic yield | 33% (18-hour reaction) | |
| -NMR shift (-CH-NH-) | 3.18–2.97 ppm | |
| LogP (HPLC) | ~5.8 | |
| Purity (HPLC) | >95% | |
| Stability (pH 7.4, 37°C) | >90% intact after 24 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
